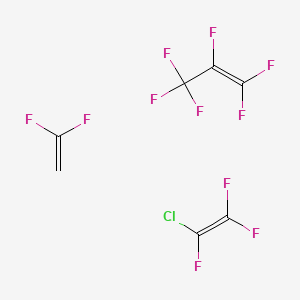
Taikuguasin D aglycon
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taikuguasin D aglycon: is a natural product with the molecular formula C31H50O4 and a molecular weight of 486.737 g/mol . It is also known by its chemical name (19R,23R)-5β,19-Epoxy-19-methoxycucurbita-6,24-diene-3β,23-diol . This compound is primarily used in scientific research, particularly in the fields of life sciences and biochemistry .
Métodos De Preparación
Análisis De Reacciones Químicas
Types of Reactions: Taikuguasin D aglycon undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-) or electrophiles like alkyl halides
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Taikuguasin D aglycon is used as a model compound in organic synthesis studies to understand reaction mechanisms and develop new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential bioactive properties, including its effects on cellular processes and its potential as a therapeutic agent .
Medicine: The compound is investigated for its potential medicinal properties, such as anti-inflammatory and anticancer activities. It is also studied for its role in modulating biochemical pathways .
Industry: In the industrial sector, this compound is used in the development of new materials and as a reference compound in quality control processes .
Mecanismo De Acción
The mechanism of action of Taikuguasin D aglycon involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with various proteins and enzymes involved in cellular processes .
Comparación Con Compuestos Similares
- Cucurbitadienol
- Momordicoside I aglycone
- Silybin monoglycosides
Comparison: Taikuguasin D aglycon is unique due to its specific epoxy and methoxy functional groups, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds like cucurbitadienol and momordicoside I aglycone, this compound exhibits different reactivity and bioactivity profiles .
Conclusion
This compound is a valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a subject of interest for developing new synthetic methodologies and understanding biological processes.
Propiedades
Fórmula molecular |
C31H50O4 |
|---|---|
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
(1R,4S,5S,8R,9R,12S,13S,16S,19R)-8-[(2R,4R)-4-hydroxy-6-methylhept-5-en-2-yl]-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol |
InChI |
InChI=1S/C31H50O4/c1-19(2)17-21(32)18-20(3)22-11-13-29(7)23-12-14-31-24(9-10-25(33)27(31,4)5)30(23,26(34-8)35-31)16-15-28(22,29)6/h12,14,17,20-26,32-33H,9-11,13,15-16,18H2,1-8H3/t20-,21+,22-,23+,24+,25+,26-,28-,29+,30+,31-/m1/s1 |
Clave InChI |
POQVDDSRCLWLJB-DMRKNDKQSA-N |
SMILES isomérico |
C[C@H](C[C@H](C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C |
SMILES canónico |
CC(CC(C=C(C)C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


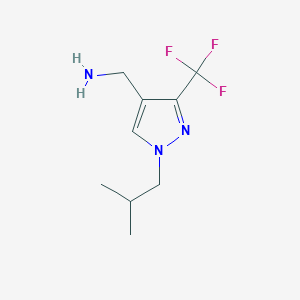
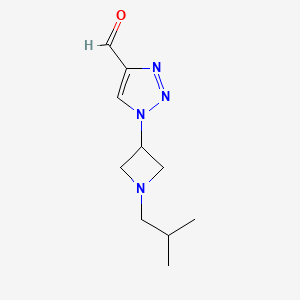
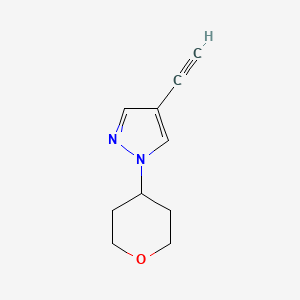
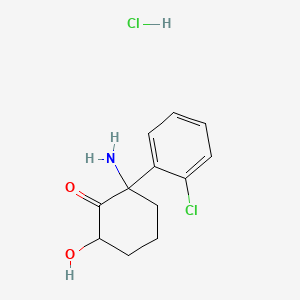
![(2R,3R)-2-(2,2-Diphenyl-ethyl)-1-aza-bicyclo[2.2.2]oct-3-ylamine](/img/structure/B15291234.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
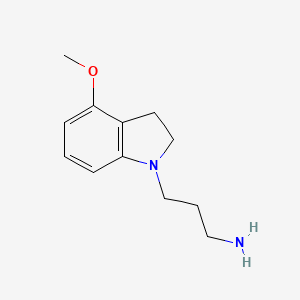
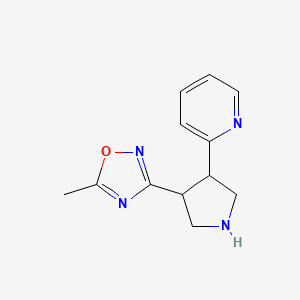
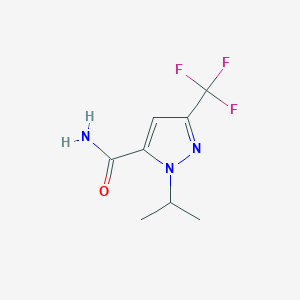
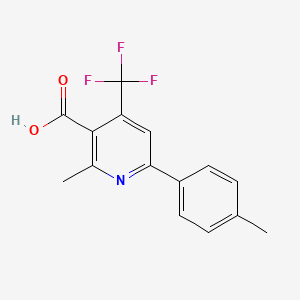
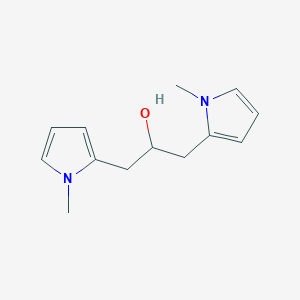
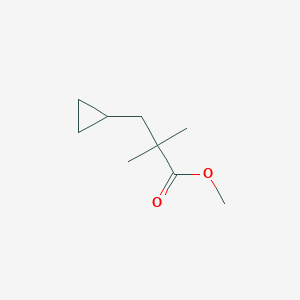
![2,2,2-Trifluoro-1-{2-[(hydroxymethyl)amino]cyclopent-1-en-1-yl}ethan-1-one](/img/structure/B15291295.png)
